molecular formula C10H14ClNO2 B6203164 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride CAS No. 2138427-11-7

3-amino-3-(2-methylphenyl)propanoic acid hydrochloride

Cat. No.: B6203164
CAS No.: 2138427-11-7
M. Wt: 215.7
InChI Key:
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Description

3-amino-3-(2-methylphenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of propanoic acid, featuring an amino group and a methyl-substituted phenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonium chloride and potassium cyanide to form 3-amino-3-(2-methylphenyl)propanenitrile.

    Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield 3-amino-3-(2-methylphenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(2-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-3-(2-methylphenyl)propanol.

    Substitution: Formation of substituted aromatic derivatives, such as 3-amino-3-(2-bromo-4-methylphenyl)propanoic acid.

Scientific Research Applications

3-amino-3-(2-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-methylphenyl)propanoic acid hydrochloride
  • 3-amino-3-(2-chlorophenyl)propanoic acid hydrochloride
  • 3-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Uniqueness

3-amino-3-(2-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

2138427-11-7

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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